molecular formula C9H9NS B3335685 4,6-Dimethylbenzo[d]thiazole CAS No. 1342310-71-7

4,6-Dimethylbenzo[d]thiazole

Cat. No.: B3335685
CAS No.: 1342310-71-7
M. Wt: 163.24 g/mol
InChI Key: MTBTXIYPSLTRGQ-UHFFFAOYSA-N
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Description

“4,6-Dimethylbenzo[d]thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and have been extensively researched for use in various applications .


Synthesis Analysis

Thiazole-based compounds have been synthesized using both conventional and green approaches . The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds compared to the conventional method .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole-based compounds have shown significant reactivity due to their small band gap energies . This reactivity makes them suitable for various chemical reactions and potential applications in fields such as photovoltaics or as fluorescent sensors .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Corrosion Inhibition

4,6-Dimethylbenzo[d]thiazole and related thiazoles have shown effectiveness as corrosion inhibitors. Research has demonstrated their potential in inhibiting the corrosion of metals like copper in acidic environments. These compounds have been studied extensively for their adsorption properties and inhibition efficiencies, making them valuable in industrial applications where metal corrosion is a concern (Farahati et al., 2019).

Antimicrobial and Antifungal Applications

Studies have also explored the potential of thiazole derivatives, including those related to this compound, as antimicrobial and antifungal agents. For instance, some thiazole derivatives have shown promising antibacterial and antifungal activities, highlighting their potential in developing new therapeutic agents (Khidre & Radini, 2021).

Anticancer Properties

Thiazole derivatives are also significant in cancer research. Various studies have synthesized new thiazole compounds and evaluated their potential as anticancer agents. These studies often involve structural analysis, computational studies, and biological evaluation to understand the efficacy and mechanism of these compounds in inhibiting cancer cell growth (Mabkhot et al., 2018).

DNA Interaction and Antiproliferative Activity

Research involving mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, has shown that these complexes can interact with DNA and exhibit antiproliferative activity in cellular models. This research provides insight into the potential of thiazole derivatives in developing drugs that target DNA and cancer cells (González-Álvarez et al., 2013).

Photophysical and Electrochemical Properties

Thiazole derivatives have been studied for their photophysical and electrochemical properties, making them suitable for optoelectronic and photochemical applications. Research in this area focuses on understanding the structural, electronic, and spectroscopic parameters of thiazole compounds (Adole et al., 2020).

Mechanism of Action

Thiazoles are found in many potent biologically active compounds . They have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They have the ability to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .

Safety and Hazards

Thiazole-based compounds are classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4,6-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)11-5-10-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBTXIYPSLTRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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